molecular formula C6H13NO3 B10760480 (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Cat. No.: B10760480
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-CRCLSJGQSA-N
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Description

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative It is structurally related to leucine, with a hydroxyl group at the third carbon and an amino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or enzymes. For example, the enantioselective synthesis of chiral amino acids can be performed using enzymatic asymmetric synthesis, which includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and aldol condensation of an amino acid to aldehydes .

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods, such as the use of genetically engineered microorganisms. These microorganisms can be engineered to produce the desired chiral amino acid through fermentation processes. For instance, metabolic engineering of Escherichia coli has been employed to produce chiral amino acids with high yield and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can yield an amino alcohol.

Scientific Research Applications

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of enzymes involved in metabolic pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Leucine: Structurally similar but lacks the hydroxyl group at the third carbon.

    Isoleucine: Similar structure but differs in the position of the methyl group.

    Valine: Similar branched-chain structure but lacks the hydroxyl and amino groups.

Uniqueness

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and hydroxyl group make it a valuable compound for studying stereoselective reactions and for developing chiral drugs .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJDMWJYCTABM-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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